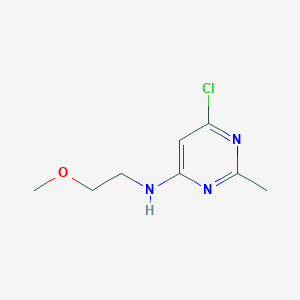

6-chloro-N-(2-methoxyethyl)-2-methylpyrimidin-4-amine

Description

6-Chloro-N-(2-methoxyethyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative characterized by a chloro substituent at position 6, a methyl group at position 2, and a 2-methoxyethylamine group at position 2. The methoxyethyl substituent in this compound enhances solubility compared to bulkier or more lipophilic groups, making it a candidate for further pharmacological optimization .

Properties

IUPAC Name |

6-chloro-N-(2-methoxyethyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3O/c1-6-11-7(9)5-8(12-6)10-3-4-13-2/h5H,3-4H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXLSRLXOAYFRQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)NCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Chloro-N-(2-methoxyethyl)-2-methylpyrimidin-4-amine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chlorine atom at the 6-position

- Methoxyethyl substituent at the 2-position

- Methyl group at the 2-position of the pyrimidine ring

Its molecular formula is , with a molecular weight of approximately 245.7 g/mol. The presence of these functional groups enhances its solubility and biological activity, making it a candidate for various therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits tumor growth and induces apoptosis in various cancer cell lines. The mechanisms by which this compound exerts its effects include:

- Inhibition of cellular pathways : It targets specific pathways involved in cancer cell proliferation.

- Induction of apoptosis : The compound triggers programmed cell death in malignant cells, which is crucial for cancer therapy .

Case Study: In Vitro Efficacy

A study investigated the effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated:

- A significant reduction in cell viability at concentrations above 10 µM.

- Induction of apoptosis confirmed through flow cytometry analysis.

Antiviral Activity

In addition to its anticancer properties, this compound has been evaluated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication by targeting viral enzymes or proteins. Key findings include:

- In vitro assays : These assays showed a reduction in viral loads in infected cell lines treated with the compound.

- Mechanistic studies : The compound appears to interfere with viral entry mechanisms and replication processes .

Pharmacological Potential

This compound has also been explored for its potential as an antihypertensive agent. Molecular docking studies indicate favorable interactions with cardiovascular targets, suggesting its utility in treating hypertension-related conditions.

Comparative Analysis with Similar Compounds

When compared to other pyrimidine derivatives, this compound demonstrates unique properties due to its dual methoxyethyl substitution. This structural feature enhances its binding affinity to biological targets, potentially leading to improved efficacy in pharmacological applications.

| Compound Name | Anticancer Activity | Antiviral Activity | Other Activities |

|---|---|---|---|

| This compound | Significant | Moderate | Antihypertensive potential |

| 6-Chloro-N,N-bis(2-methoxyethyl)-2-methylpyrimidin-4-amine | Strong | Weak | Notable for enzyme inhibition |

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Substituent Effects : The methoxyethyl group in the target compound balances polarity and lipophilicity (predicted logP ~1.8–2.2), enhancing water solubility compared to analogs like the cyclohexenylethyl derivative (logP 3.8) . However, it is less polar than the unsubstituted amine (logP 0.8) .

- Synthetic Accessibility : Most analogs are synthesized via nucleophilic substitution of 4,6-dichloropyrimidine with amines. The target compound likely follows this route, using 2-methoxyethylamine under optimized conditions .

Preparation Methods

Starting Materials

- 6-Chloro-2-methylpyrimidin-4-amine or 6-chloropyrimidine is used as the electrophilic substrate.

- N-(2-methoxyethyl)amine serves as the nucleophile.

- Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) facilitate deprotonation and promote nucleophilic attack.

- Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) provide an aprotic medium to enhance reaction rates.

Reaction Conditions

- The reaction is typically conducted at elevated temperatures (e.g., 60–100°C) to ensure complete substitution.

- The molar ratio of nucleophile to chloropyrimidine is optimized, often close to 1:1, to maximize yield while minimizing side reactions.

- The reaction time ranges from several hours to overnight, depending on scale and temperature.

Mechanism

- The chlorine atom at the 6-position of the pyrimidine ring is displaced by the nucleophilic nitrogen of the N-(2-methoxyethyl)amine.

- The base deprotonates the amine, increasing its nucleophilicity.

- The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism favored by the electron-deficient pyrimidine ring.

Industrial Scale Considerations

- Continuous flow reactors are employed to optimize heat and mass transfer, improving reaction efficiency and scalability.

- Automated control of temperature, reagent feed rates, and mixing enhances reproducibility.

- Catalysts or phase-transfer agents may be used to further increase reaction rates and yields.

- Purification steps are streamlined for industrial throughput, often involving crystallization or solvent extraction.

Reaction Data Summary

| Parameter | Typical Range | Preferred Value | Notes |

|---|---|---|---|

| Molar ratio (amine:chloropyrimidine) | 0.9–1.2:1 | 1:1 | Stoichiometric balance to minimize excess reagents |

| Base type | NaH, K2CO3 | K2CO3 | Milder and safer for scale-up |

| Solvent | DMF, THF | DMF | High polarity favors SNAr |

| Temperature | 60–100°C | 80°C | Balances rate and side reactions |

| Reaction time | 4–24 hours | 12 hours | Sufficient for complete conversion |

| Yield | 70–90% | ~85% | Depends on purification efficiency |

Research Findings and Notes

- The substitution reaction is highly selective for the 6-chloro position due to the electron-withdrawing nature of the pyrimidine ring.

- Side reactions such as over-alkylation or hydrolysis are minimal under controlled conditions.

- The presence of the 2-methoxyethyl group enhances solubility and biological activity in downstream applications.

- The use of aprotic polar solvents is critical for stabilizing intermediates and facilitating nucleophilic attack.

- Industrial methods focus on minimizing hazardous reagents and waste, favoring greener solvents and bases where possible.

Comparative Table of Preparation Methods

| Aspect | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch reactors | Continuous flow reactors |

| Base | Sodium hydride (NaH) | Potassium carbonate (K2CO3) or milder bases |

| Solvent | DMF or THF | DMF or greener alternatives |

| Temperature Control | Manual heating | Automated precise control |

| Purification | Column chromatography | Crystallization, extraction |

| Yield | 70–85% | 80–90% |

| Safety | Standard precautions | Enhanced safety protocols |

Q & A

Q. What are the recommended synthetic routes for 6-chloro-N-(2-methoxyethyl)-2-methylpyrimidin-4-amine, and how can intermediates be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution at the 4-position of a 2-methyl-6-chloropyrimidine scaffold. A two-step approach is common:

Chlorination : Start with 2-methylpyrimidin-4-amine, introduce chlorine at the 6-position using POCl₃ or PCl₅ under reflux .

Amination : React the 6-chloro intermediate with 2-methoxyethylamine in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C. Catalytic KI can enhance reactivity by stabilizing the transition state .

Optimization Tips :

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

- Purify intermediates via column chromatography to avoid byproducts (e.g., di-substitution).

Key Reference : highlights analogous reactions in pyrimidine chlorination and amination.

Q. How should researchers characterize the molecular structure and confirm regiochemistry?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR :

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., substitution at C4 vs. C2). demonstrates how crystallography identifies intramolecular hydrogen bonds and dihedral angles critical for conformation .

- HRMS : Validate molecular formula (C₉H₁₃ClN₄O).

Advanced Research Questions

Q. How can conflicting solubility data in literature be resolved, and what methods improve experimental reproducibility?

Methodological Answer: Conflicting solubility reports often arise from polymorphic variations or solvent impurities. To address this:

Differential Scanning Calorimetry (DSC) : Identify polymorphs by analyzing melting points and enthalpy changes .

Hansen Solubility Parameters : Use computational tools (e.g., COSMO-RS) to predict solubility in solvents like DMSO or ethanol, aligning with experimental validation .

Standardized Protocols : Pre-dry solvents over molecular sieves and report temperature/pH conditions explicitly. emphasizes computational-experimental feedback loops to narrow optimal conditions .

Q. What strategies optimize bioactivity through structural modifications while retaining the pyrimidine core?

Methodological Answer: Structure-activity relationship (SAR) studies guided by computational modeling are critical:

- Substitution Patterns :

- Replace the methoxyethyl group with bulkier substituents (e.g., tetrahydro-2H-pyran-4-ylmethyl) to enhance hydrophobic interactions with target proteins .

- Introduce electron-withdrawing groups (e.g., fluoro at C5) to modulate electronic effects on the pyrimidine ring .

- Molecular Docking : Use AutoDock Vina to predict binding affinities to biological targets (e.g., kinases or antimicrobial enzymes). highlights fluorinated analogs with improved potency .

- In Vitro Testing : Prioritize derivatives with ClogP values between 1.5–3.0 for optimal membrane permeability.

Q. How can reaction scalability be improved without compromising yield or purity?

Methodological Answer: Scale-up challenges often relate to exothermic reactions or purification bottlenecks. Mitigate these via:

- Flow Chemistry : Conduct chlorination in a continuous-flow reactor to control heat dissipation .

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for easier recycling and lower toxicity .

- Crystallization Optimization : Use anti-solvent precipitation (e.g., water in isopropanol) to enhance crystal yield. describes scalable purification of similar pyrimidine derivatives .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of analogous pyrimidines?

Methodological Answer: Discrepancies may stem from assay variability or impurities. Resolve via:

Bioassay Standardization : Use positive controls (e.g., ciprofloxacin for antimicrobial tests) and replicate experiments across labs.

HPLC-PDA Purity Checks : Ensure >95% purity (λ = 254 nm) to exclude inactive byproducts .

Meta-Analysis : Cross-reference datasets from (antimicrobial pyrimidines) and (fluorinated analogs) to identify trends in substituent effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.